molecular formula C14H13ClN4OS B2610104 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-41-7

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2610104
CAS No.: 891136-41-7
M. Wt: 320.8
InChI Key: FRFKHYPVTZNMID-UHFFFAOYSA-N
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Description

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorobenzylthio substituent at the 3-position and dimethyl groups at the 5 and 6 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves a multi-step process. One common synthetic route starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorobenzylthio group. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylthio group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine in solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-bromobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-((2-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
  • 3-((2-methylbenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Uniqueness

The uniqueness of 3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorobenzylthio group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFKHYPVTZNMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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